4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O2S/c17-13-1-3-15(4-2-13)25(23,24)21-9-12-5-7-22(8-6-12)16-19-10-14(18)11-20-16/h1-4,10-12,21H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEOSEKABZEHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoropyrimidine sites.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural Modifications in Benzenesulfonamide Derivatives
The benzenesulfonamide moiety is a common scaffold in medicinal chemistry. Key analogs and their modifications include:
Compound 16 (5-Chloro-2-fluoro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide)
- Substituents : 5-Chloro-2-fluoro on benzene; 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy on piperidine.
- Properties : Colorless oil, 67% yield, molecular weight 497.02.
- Significance : The 2-fluoro substitution may enhance metabolic stability compared to methoxy or naphthyl groups in analogs like Compound 17 and 18 .
Compound 10 (5-Chloro-2-fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide)
- Substituents: Trifluoroethoxy-phenoxy group on piperidine.
- Properties : Yellow oil, 81% yield, 100% purity.
W-18 (4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide)
- Substituents : Nitrophenethyl on piperidine; piperidinylidene (unsaturated) backbone.
- Significance : The nitrophenyl group confers electron-withdrawing effects, altering receptor affinity. Unlike the target compound, W-18’s unsaturated piperidine may reduce conformational flexibility .
Heterocyclic Modifications
The 5-fluoropyrimidin-2-yl group in the target compound distinguishes it from analogs with alternative heterocycles:
Compound 18 (1-Naphthalene-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)sulfonamide)
- Substituents : Naphthalene sulfonamide.
- Properties : Colorless oil, 73% yield.
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide
- Substituents : Dichlorobenzyl on dihydropyridine.
- Significance : The dihydropyridine core introduces redox activity, contrasting with the target’s stable pyrimidine ring .
Biological Activity
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has emerged as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a benzene sulfonamide core, a piperidine ring, and a fluoropyrimidine moiety. Its molecular formula is , with a molecular weight of 384.9 g/mol. The presence of chlorine and fluorine atoms enhances its pharmacological properties by influencing electronic interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 2034229-76-8 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. It may function as an inhibitor or modulator of these targets, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has the potential to act on specific receptors, possibly affecting neurotransmitter release or hormonal responses.
Biological Activity Studies
Research has demonstrated the compound's diverse biological activities, particularly in the areas of anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
In vitro studies have indicated that this compound exhibits significant anti-inflammatory properties. This was evidenced by its ability to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : A study investigated the effects of the compound on rheumatoid arthritis models, where it significantly reduced joint swelling and inflammatory markers compared to control groups.
- Case Study on Antimicrobial Resistance : Another study focused on the compound's efficacy against antibiotic-resistant strains of bacteria, revealing that it could restore sensitivity to conventional antibiotics when used in combination therapy.
Q & A
Advanced Research Question
- Rodent models : Rat xenografts (e.g., ALK-positive tumors) assess tumor growth inhibition (TGI > 70% at 10 mg/kg) .
- Pharmacokinetics : Measure plasma half-life (e.g., 2.5 h in mice) and brain penetration (Kp = 0.8) .
- Toxicity : Monitor liver enzymes (ALT/AST) and body weight changes in chronic dosing studies .
How do crystallographic data inform conformational stability?
Advanced Research Question
Crystal structures (e.g., triclinic P1 space group) reveal:
- Piperidine ring puckering : Chair conformation stabilizes the molecule (torsion angle 55–60°) .
- Sulfonamide geometry : Planar arrangement with S–N bond length ~1.63 Å, favoring hydrogen bonding .
- Fluorine interactions : Short contacts (2.9 Å) between 5-F and adjacent phenyl groups enhance packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
